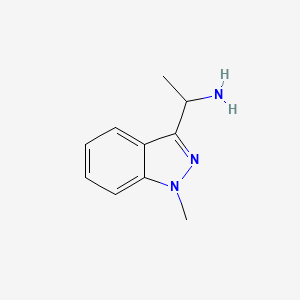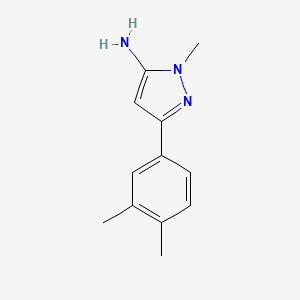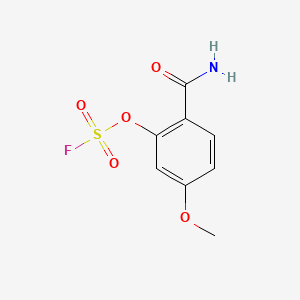
2-Carbamoyl-5-methoxyphenylfluoranesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Carbamoyl-5-methoxyphenylfluoranesulfonate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a carbamoyl group, a methoxy group, and a fluoranesulfonate group attached to a phenyl ring, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carbamoyl-5-methoxyphenylfluoranesulfonate typically involves multiple steps, starting with the preparation of the core phenyl ring structure. One common method involves the reaction of 5-methoxyphenylboronic acid with a suitable fluoranesulfonate reagent under Suzuki–Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent. The resulting intermediate is then subjected to carbamoylation using a carbamoyl chloride reagent in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Carbamoyl-5-methoxyphenylfluoranesulfonate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluoranesulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 2-Hydroxy-5-methoxyphenylfluoranesulfonate.
Reduction: 2-Amino-5-methoxyphenylfluoranesulfonate.
Substitution: 2-Carbamoyl-5-methoxyphenylazide.
Wissenschaftliche Forschungsanwendungen
2-Carbamoyl-5-methoxyphenylfluoranesulfonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Carbamoyl-5-methoxyphenylfluoranesulfonate involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can participate in electron-donating interactions, while the fluoranesulfonate group can enhance the compound’s solubility and stability in aqueous environments. These interactions collectively contribute to the compound’s biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Carbamoyl-5-methoxybenzenediazonium chloride hemi (zinc chloride) salt: Shares the carbamoyl and methoxy groups but differs in the presence of a diazonium group.
- Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate : Contains a similar phenyl ring structure but with different substituents.
Uniqueness: 2-Carbamoyl-5-methoxyphenylfluoranesulfonate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.
Eigenschaften
Molekularformel |
C8H8FNO5S |
|---|---|
Molekulargewicht |
249.22 g/mol |
IUPAC-Name |
1-carbamoyl-2-fluorosulfonyloxy-4-methoxybenzene |
InChI |
InChI=1S/C8H8FNO5S/c1-14-5-2-3-6(8(10)11)7(4-5)15-16(9,12)13/h2-4H,1H3,(H2,10,11) |
InChI-Schlüssel |
QKJGUOYWWLYNKF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)N)OS(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


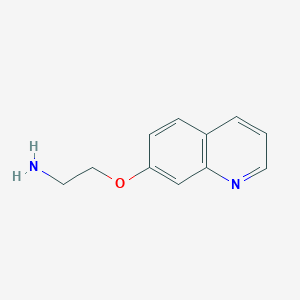
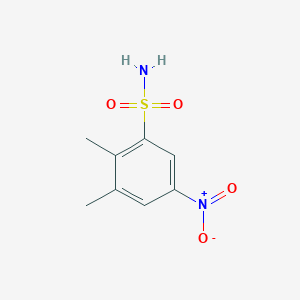
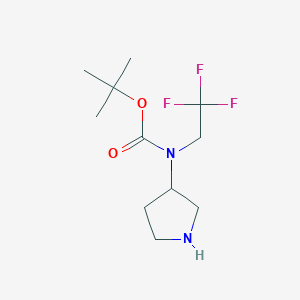

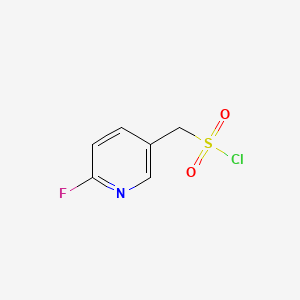
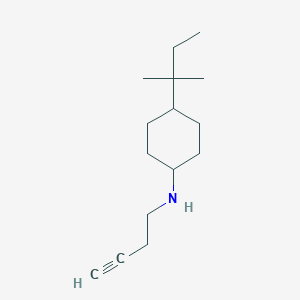
![5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13525434.png)
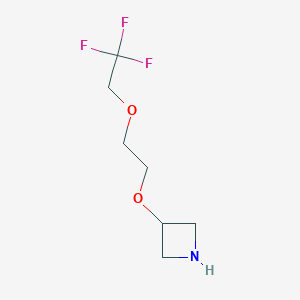
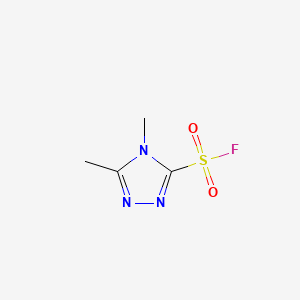


![Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride](/img/structure/B13525458.png)
